molecular formula C25H23F3N4O2 B1684479 Mubritinib CAS No. 366017-09-6

Mubritinib

Cat. No. B1684479
M. Wt: 468.5 g/mol
InChI Key: ZTFBIUXIQYRUNT-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mubritinib (TAK-165) is a protein kinase inhibitor which was under development by Takeda for the treatment of cancer . It completed phase I clinical trials but appears to have been discontinued .


Synthesis Analysis

A five-step, practical, and concise total synthesis of Mubritinib is described. The synthesis utilized Friedel-Crafts acylation, Click reaction, reduction, and demethylation for the construction of the triazole ring system as key steps . Other important features of this synthesis are the improved yield and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of Mubritinib .


Molecular Structure Analysis

Mubritinib has a molecular formula of C25H23F3N4O2 . It has been studied for its interaction with Human serum albumin (HSA), investigated by employing multispectroscopic, biochemical, and molecular docking approaches .


Chemical Reactions Analysis

Mubritinib has been found to interfere with mitochondrial function, significantly increase ROS levels, and induce oxidative stress . It can reduce the activation of the PI3K/mTOR signal pathway .


Physical And Chemical Properties Analysis

Mubritinib has a molecular weight of 468.5 g/mol . It is a small molecule and was under investigation for the treatment of various types of cancer .

Scientific Research Applications

Targeting Acute Myeloid Leukemia (AML)

Mubritinib has been identified as a potential therapeutic agent for acute myeloid leukemia (AML). It functions by inhibiting the electron transport chain (ETC) complex I, leading to significant anti-leukemic effects both in vitro and in vivo. Mubritinib's effectiveness in AML is linked to its impact on oxidative phosphorylation (OXPHOS) hyperactivity in a subset of chemotherapy-resistant AMLs. This subset is characterized by high expression levels of mitochondrial function-related genes (Baccelli et al., 2019). Resistance to mubritinib is seen in normal CD34+ hematopoietic cells and chemotherapy-sensitive AMLs, highlighting the specificity of its action in certain AML subtypes.

Mubritinib Synthesis for Industrial Scale

A concise and practical total synthesis of mubritinib has been developed, involving key steps like Friedel–Crafts acylation and click reaction. This improved synthesis method offers higher yield and fewer reaction steps, paving the way for industrial-scale production of mubritinib. This advancement is critical for making the drug more accessible for research and therapeutic purposes (Wang et al., 2021).

Application in KSHV-Driven Primary Effusion Lymphoma

Mubritinib has been identified as a potential treatment for KSHV-driven primary effusion lymphoma (PEL). It disrupts mitochondrial OXPHOS metabolism in PEL cells, leading to cell cycle arrest. This discovery suggests the potential for repurposing mubritinib for the selective treatment of PEL, offering a new avenue for therapeutic intervention in this cancer type (Calderon et al., 2020).

Inhibiting Mitochondrial Respiratory Complex I

Research has shown that mubritinib directly inhibits mitochondrial respiratory complex I. This inhibition is critical in its anti-cancer properties, as it disrupts mitochondrial function, which is a key aspect of cancer cell survival and proliferation. This finding highlights mubritinib's potential beyond its initially identified role as a HER2 inhibitor, broadening its applicability in cancer treatment (Stephenson et al., 2020).

Safety And Hazards

When handling Mubritinib, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. It is also advised to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .

properties

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026014
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mubritinib

CAS RN

366017-09-6
Record name Mubritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366017-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mubritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mubritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUBRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mubritinib
Reactant of Route 2
Reactant of Route 2
Mubritinib
Reactant of Route 3
Reactant of Route 3
Mubritinib
Reactant of Route 4
Reactant of Route 4
Mubritinib
Reactant of Route 5
Reactant of Route 5
Mubritinib
Reactant of Route 6
Reactant of Route 6
Mubritinib

Citations

For This Compound
516
Citations
I Baccelli, Y Gareau, B Lehnertz, S Gingras, JF Spinella… - Cancer cell, 2019 - cell.com
To identify therapeutic targets in acute myeloid leukemia (AML), we chemically interrogated 200 sequenced primary specimens. Mubritinib, a known ERBB2 inhibitor, elicited strong anti-…
Number of citations: 174 www.cell.com
Y Suzuki, S Nakagawa, T Endo, A Sotome, R Yuan… - …, 2022 - Springer
… Next, we examined whether mubritinib could protect the BBSCB function in vivo using the … mubritinib intraperitoneally, followed by C4DCL, and re-administration of mubritinib the next …
Number of citations: 4 link.springer.com
A Calderon, SS Soldan, A De Leo, Z Deng, DM Frase… - Oncotarget, 2020 - ncbi.nlm.nih.gov
… hit, Mubritinib, was found to score in both assays. Mubritinib caused PEL cells to undergo cell cycle arrest with accumulation of sub-G 1 population and Annexin V. Mubritinib inhibited …
Number of citations: 11 www.ncbi.nlm.nih.gov
J Dong, D Zhu, M Chen, T Wang, Y Gao… - Thoracic Cancer, 2022 - Wiley Online Library
… of mubritinib on solid tumors remains unknown. In this study, the antitumor effects of mubritinib in … In addition, the sensitization effect of mubritinib on the antitumor effect of cisplatin was …
Number of citations: 6 onlinelibrary.wiley.com
TM Menezes, G Seabra, JL Neves - Molecular Pharmaceutics, 2023 - ACS Publications
The ability to bind plasma proteins helps in comprehending relevant aspects related to the pharmacological properties of many drugs. Despite the vital role of the drug mubritinib (MUB) …
Number of citations: 2 pubs.acs.org
R Wang, M Cui, Q Yang, C Kuang - Synthesis, 2021 - thieme-connect.com
… in the synthesis of the triazole intermediate and mubritinib on a gram scale with mild reaction … mubritinib. This concise synthesis might be useful in syntheses of derivatives of mubritinib …
Number of citations: 3 www.thieme-connect.com
I Baccelli, Y Gareau, B Lehnertz, G Stephane… - 2018 - ashpublications.org
… in the median overall survival of Mubritinib exposed recipients compared to … Mubritinib treatment does not impede proliferation of normal hematopoietic CD34 + cells in vitro, Mubritinib …
Number of citations: 1 ashpublications.org
R Simoneaux - 2019 - journals.lww.com
… mubritinib-sensitive samples showed lower overall survival (OS) rates relative to those who had mubritinib-… for patients with mubritinib-sensitive or resistant AML; however, mubritinib-…
Number of citations: 0 journals.lww.com
C Lia, E Wanga, Y Chengb, J Baoa - mubritinibinhibitor.com
Oridonin, a diterpenoid isolated from medicinal herb Rabdosia rubescens, has drawn a rising attention for cancer biologists due to its remarkable anti-tumor activities (Abelson et al., …
Number of citations: 0 mubritinibinhibitor.com
M Ufkin, P Sathyanarayana - Blood, 2012 - Elsevier
… Mubritinib treated NB4 cells through WB. Using a MTT cell proliferation assay, a range of Mubritinib … the S-phase, in NB4 cells treated with Mubritinib. Taken together, for the first time, we …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.